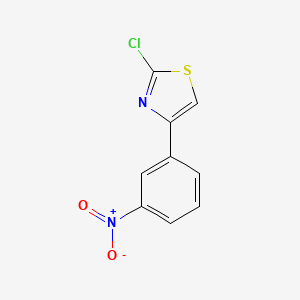

2-Chloro-4-(3-nitrophenyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-4-(3-nitrophenyl)thiazole” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

Thiazoles have a five-membered aromatic ring with sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” specifically has not been detailed in the sources retrieved.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, thiazole derivatives have been known to exhibit various biological activities, which could suggest a range of possible chemical reactions .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

2-Chloro-4-(3-nitrophenyl)thiazole has been a subject of interest in various chemical syntheses and studies. Its ring-opening reactions and subsequent interactions with different nucleophiles have paved the way for the synthesis of diverse heterocyclic compounds. For instance, it undergoes ring-opening to produce a thioketene intermediate that reacts with secondary amines, forming 2-(2-chloro-5-nitrophenyl)-N,N-dialkylthioacetamides. These intermediates can undergo intramolecular cyclization, leading to the formation of nonaromatic 1,1-dialkylindolium-2-thiolates, which are different from the expected aromatic compounds (Androsov, 2008). Similarly, the reactivity of this compound has been exploited in synthesizing N-substituted indole-2-thiols through reactions with O- or N-nucleophiles, showcasing its versatility in heterocyclic chemistry (Androsov & Neckers, 2007).

Material Science and Corrosion Inhibition

In material science, the structural properties and inhibition performance of thiadiazoles, including derivatives of this compound, have been investigated for their corrosion inhibition capabilities. For example, certain 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated significant corrosion inhibition properties on mild steel in acidic environments, highlighting the potential of this compound derivatives in protecting metals from corrosion (Bentiss et al., 2007).

Pharmacological and Biological Applications

The pharmacological potential of compounds derived from this compound has been explored, particularly in anticancer research. A study highlighted the synthesis of novel thiazolidinones incorporating the 2-Chloro-4-(3-nitrophenyl) motif, which demonstrated antimitotic activity and sensitivity against various cancer cell lines, including leukemia, melanoma, and gastric cancer. This research underscores the significance of this compound derivatives in developing new anticancer agents (Buzun et al., 2021).

Electrochemical and Optical Properties

The compound has also found applications in electrochemical and optical studies. For instance, a benzimidazole derivative, including the 3-nitrophenyl moiety similar to this compound, was copolymerized with 3,4-ethylenedioxythiophene, showing promising electrochromic properties. Such studies reveal the potential of this compound derivatives in the development of materials with electronic and optical applications (Soylemez et al., 2015).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets within the body.

Mode of Action

Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . The presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in C-Cl bond. This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .

Biochemical Pathways

Thiazole derivatives are known to interfere with the biosynthesis of certain bacterial lipids , suggesting that they may disrupt lipid metabolism pathways in bacteria.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability due to its solubility in both polar and nonpolar solvents.

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of bacteria and other microbes. Furthermore, thiazole derivatives have been found to possess promising antimicrobial and antiproliferative activities .

Action Environment

The solubility of thiazole derivatives in both polar and nonpolar solvents suggests that they may be stable and effective in a variety of physiological environments.

Propriétés

IUPAC Name |

2-chloro-4-(3-nitrophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJLHPOQANIGHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)

![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)

![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)

![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2998450.png)

![5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2998451.png)